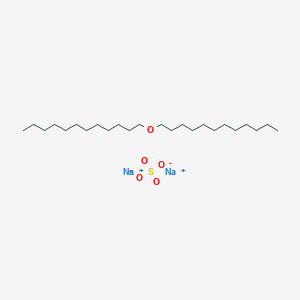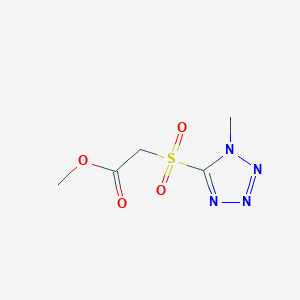
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-2-naphthylalanine (THA), is a non-proteinogenic amino acid. THA is a derivative of tryptophan and has been found in various natural products, including alkaloids and peptides. THA has been synthesized through different methods and has shown potential applications in scientific research.
Mécanisme D'action
The mechanism of action of THA is not fully understood. However, studies have shown that THA can inhibit the activity of enzymes involved in the biosynthesis of proteins and nucleic acids. THA has also been found to have antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
THA has been found to have various biochemical and physiological effects. THA has been found to increase the levels of neurotransmitters, including dopamine and serotonin, in the brain. THA has also been found to increase the levels of antioxidant enzymes and reduce the levels of oxidative stress markers in the body.
Avantages Et Limitations Des Expériences En Laboratoire
THA has several advantages and limitations for lab experiments. THA is relatively easy to synthesize and can be used as a building block for the synthesis of various bioactive compounds. However, THA is not commercially available and requires specialized equipment for synthesis. THA also has limited solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of THA in scientific research. THA can be used as a building block for the synthesis of novel bioactive compounds with potential therapeutic applications. THA can also be used as a tool for studying the biosynthesis of proteins and nucleic acids. Further research is needed to fully understand the mechanism of action of THA and its potential applications in scientific research.
Méthodes De Synthèse
THA can be synthesized through various methods, including the reduction of the corresponding naphthalene-1-carboxylic acid and the decarboxylation of the corresponding amino acid. One of the most common methods for synthesizing THA is through the reduction of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acidahydronaphthalene-1-carboxylic acid using sodium borohydride.
Applications De Recherche Scientifique
THA has shown potential applications in scientific research, particularly in the field of drug discovery. THA has been found to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. THA has also been used as a building block for the synthesis of various bioactive compounds.
Propriétés
Numéro CAS |
103796-56-1 |
|---|---|
Nom du produit |
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14) |
Clé InChI |
RZFVSHCAXBGXHO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1N)C(=O)O |
SMILES canonique |
C1CC2=CC=CC=C2C(C1N)C(=O)O |
Synonymes |
1-Naphthoicacid,2-amino-1,2,3,4-tetrahydro-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)






![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)

